molecular formula C16H24ClNO2 B13735806 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride CAS No. 3666-68-0

2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride

Cat. No.: B13735806
CAS No.: 3666-68-0
M. Wt: 297.82 g/mol
InChI Key: YXNTVNNAXUKHQM-UHFFFAOYSA-N
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Description

2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride is a complex organic compound that features a dioxolane ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the quaternization of the piperidine nitrogen with an alkyl halide to form the piperidinium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring back to its diol form.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions include various carbonyl compounds, diols, and substituted piperidines.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dioxolane ring can act as a protecting group, while the piperidinium moiety can interact with biological targets, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride is unique due to its combination of a dioxolane ring and a piperidinium moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

3666-68-0

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H

InChI Key

YXNTVNNAXUKHQM-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl

Origin of Product

United States

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